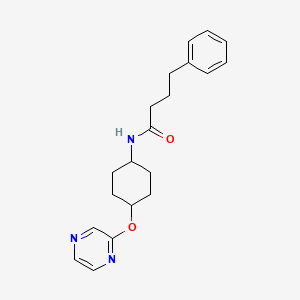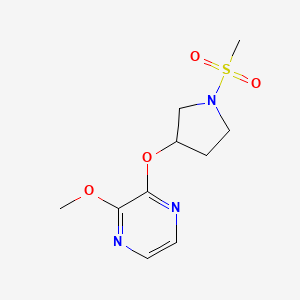
2-Methoxy-3-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The pyrrolidine ring is a common feature in many pharmaceuticals and natural products, making it a very important structure in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazines typically involves the reaction of 1,2-dicarbonyl compounds with ammonia or primary amines . Pyrrolidines can be synthesized through various methods, including the reaction of amines with ketones or aldehydes followed by reduction .Chemical Reactions Analysis
Pyrazines can undergo various chemical reactions, including hydrogenation, acylation, and halogenation . Pyrrolidines can participate in many reactions such as ring-opening, deprotonation, and N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, pyrazines are often aromatic and planar, while pyrrolidines are aliphatic and have a three-dimensional structure .科学的研究の応用
Alkaline Cleavage and Heterocyclic Product Formation
Research has demonstrated the conversion of specific methyl ketones into a variety of heterocyclic products, such as pyridines, pyrazoles, and pyridazines, through alkaline cleavage. These transformations involve novel rearrangements and ring enlargement reactions, showcasing the compound's potential in synthesizing diverse heterocyclic structures (Lempert-Sre´ter & Lempert, 1975).
Reactions with Ammonia, Hydrazine, and Guanidine
The interaction of 4H-pyran-4-thiones with ammonia, hydrazine, and guanidine has been studied, leading to the formation of 4(1H)-pyridinethiones, bis(4-pyridyl) disulfide, and a variety of pyrazoles and pyridazines. These reactions highlight the versatility of these compounds in generating novel heterocyclic structures (BessoHiromichi et al., 1978).
Kinetics of Methylsulphinyl and Methylthio-Group Replacement
Studies on the kinetics of reactions involving the replacement of methylsulphinyl and methylthio-groups in nitrogen heterocycles by methoxide ion have shown high reactivity, offering insights into the reactivity patterns of these groups in different heterocyclic frameworks (Barlin & Brown, 1968).
Synthesis of Inotropic Agents
Investigations into the synthesis of novel inotropic agents have identified imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines with significant potency. These studies underline the critical role of nitrogen position in affecting the pharmacological properties of these compounds, demonstrating their potential in developing new therapeutics for heart failure (Spitzer et al., 1988).
Transformations into Fused Heterocycles
Research on the transformations of certain pyrrolones into fused heterocycles, such as azepines and pyrrolo[2,3-c]isoxazoles, showcases the chemical versatility of these compounds in synthesizing complex heterocyclic structures with potential applications in medicinal chemistry and material science (El-Nabi, 2002).
将来の方向性
特性
IUPAC Name |
2-methoxy-3-(1-methylsulfonylpyrrolidin-3-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-16-9-10(12-5-4-11-9)17-8-3-6-13(7-8)18(2,14)15/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQJCQHCGUVVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2814814.png)
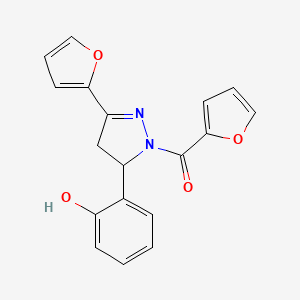
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2814816.png)
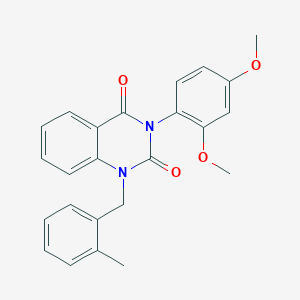

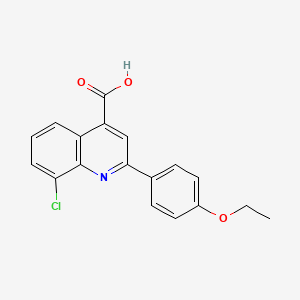
![1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-](/img/structure/B2814825.png)
![4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2814826.png)
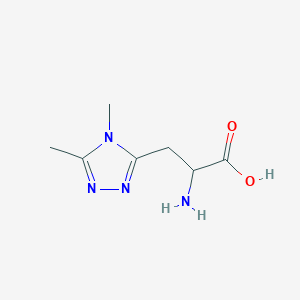
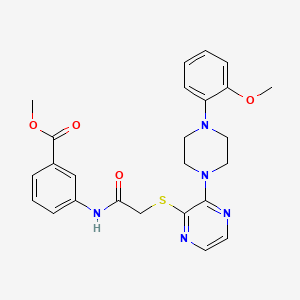
![N-(2,4-dimethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2814833.png)
![N-[(E)-(2-Chlorophenyl)methylideneamino]-2-(4,5-dichloroimidazol-1-yl)acetamide](/img/structure/B2814835.png)
![2-amino-1-pentyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2814836.png)
